molecular formula C22H26ClN3O2S B6008681 1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide

1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide

Cat. No.: B6008681
M. Wt: 432.0 g/mol
InChI Key: WWYZAROWDNATEP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazole ring, and a cyclopropane carboxamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the piperidine and cyclopropane carboxamide groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, inhibiting enzyme activity, or modulating receptor function. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide can be compared with other compounds that have similar structural features, such as:

  • This compound
  • This compound
  • This compound

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-15-25-19(14-29-15)11-20(27)26-10-2-3-16(13-26)12-24-21(28)22(8-9-22)17-4-6-18(23)7-5-17/h4-7,14,16H,2-3,8-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYZAROWDNATEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CCCC(C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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